molecular formula C27H25N3O2 B2433235 1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-97-4

1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2433235
CAS No.: 901245-97-4
M. Wt: 423.516
InChI Key: VNVNOLWXOXIPMP-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes multiple aromatic rings and methoxy groups

Mechanism of Action

Mode of Action

It is believed to interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, potentially altering its function.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. Without knowledge of these targets, it’s challenging to predict the exact pathways involved. Given its structure, it could potentially interfere with pathways involving aromatic compounds or those requiring hydrophobic interactions .

Pharmacokinetics

Its molecular weight (as per NIST Chemistry WebBook ) suggests it could be absorbed in the gastrointestinal tract after oral administration. The presence of methoxy and methyl groups might influence its distribution and metabolism, potentially leading to extensive distribution in the body and metabolism in the liver. The compound’s excretion pathways are unknown .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of studies on this specific compound. Based on its structure, it could potentially cause changes in protein function, leading to downstream effects on cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets. The presence of other molecules could either facilitate or hinder these interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of biocatalysts, such as Saccharomyces cerevisiae, in combination with natural deep eutectic solvents (NADES), has been explored for the eco-friendly production of chiral building blocks, which can be further utilized in the synthesis of complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: The replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethylphenyl)ethanone: A simpler compound with similar aromatic structures.

    3,4-dimethoxyacetophenone: Shares methoxy groups and aromatic rings.

    4-methoxybenzaldehyde: Contains methoxy and aromatic functionalities.

Uniqueness

1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its complex structure, which combines multiple aromatic rings and functional groups

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-16-6-9-19(10-7-16)26-22-15-28-23-14-25(32-5)24(31-4)13-21(23)27(22)30(29-26)20-11-8-17(2)18(3)12-20/h6-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVNOLWXOXIPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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